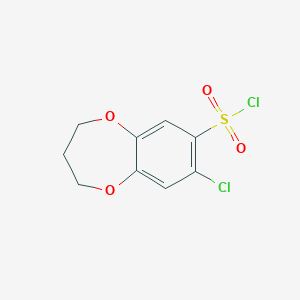

8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

描述

属性

IUPAC Name |

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRQVRRGEDIFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2OC1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152581-36-6 | |

| Record name | 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Synthesis: 3,4-Dihydro-2H-1,5-benzodioxepin Core

The synthesis begins with the formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring system, which serves as the fundamental scaffold.

- One practical route involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, yielding an enamino nitrile intermediate.

- Subsequent hydrolysis of this intermediate affords the ketone derivative, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin .

- This ketone can be further converted into various functionalized derivatives, including amino alcohols or epoxides, through reduction or epoxidation reactions, respectively.

Introduction of the Sulfonyl Chloride Group at Position 7

The key functionalization step is the introduction of the sulfonyl chloride group at the 7-position of the benzodioxepine ring.

- The sulfonyl chloride moiety is typically introduced by sulfonylation of the corresponding amine or hydroxy precursor.

- Commercially available 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is often prepared by chlorosulfonation of the benzodioxepine ring system, where the sulfonyl chloride group replaces a hydrogen at the 7-position.

- Chlorosulfonation reagents such as chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are used under controlled temperature conditions to avoid over-chlorination or ring degradation.

Chlorination at the 8-Position

The 8-chloro substitution is introduced by selective chlorination of the benzodioxepine ring.

- This step involves electrophilic aromatic substitution targeting the 8-position.

- Chlorinating agents such as N-chlorosuccinimide (NCS) or elemental chlorine under mild conditions can be employed to achieve regioselective chlorination.

- The reaction conditions must be optimized to prevent multiple chlorination or unwanted side reactions.

Purification and Isolation

- After the sulfonyl chloride and chlorination steps, the crude product is typically purified by flash chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.

- Further purification may involve reverse-phase preparative HPLC to achieve high purity suitable for pharmaceutical applications.

Representative Synthetic Sequence (Summarized)

| Step | Reaction | Reagents/Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Thorpe cyclization of 1,2-di(cyanomethoxy)benzene | Base-catalyzed cyclization | Intermediate enamino nitrile |

| 2 | Hydrolysis of enamino nitrile to ketone | Acidic or basic hydrolysis | Acceptable overall yield |

| 3 | Chlorosulfonation at 7-position | Chlorosulfonic acid or sulfuryl chloride, controlled temp | Introduction of sulfonyl chloride group |

| 4 | Electrophilic chlorination at 8-position | N-chlorosuccinimide or Cl2, mild conditions | Regioselective chlorination |

| 5 | Purification | Flash chromatography, preparative HPLC | High purity product |

Research Findings and Optimization Notes

- In a medicinal chemistry context, derivatives of benzodioxepine sulfonyl chlorides have been optimized for selective sulfonamide formation, with sulfonyl chloride intermediates playing a crucial role.

- Reaction times vary from 30 minutes to several hours depending on reagent choice and temperature.

- Workup procedures typically include quenching with saturated sodium bicarbonate to neutralize acidic byproducts, followed by sequential washing with brine and drying over sodium sulfate.

- Chromatographic purification is essential to separate regioisomers and remove residual reagents.

- The sulfonyl chloride functionality is sensitive to moisture and must be handled under dry conditions to prevent hydrolysis.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Thorpe cyclization | Base catalyst (e.g., NaOH) | Reflux or controlled temp | Formation of enamino nitrile |

| Hydrolysis | Acid or base | Aqueous medium, moderate temp | Conversion to ketone |

| Sulfonyl chloride introduction | Chlorosulfonic acid or SO2Cl2 | Low to moderate temperature | Install sulfonyl chloride at 7-position |

| Chlorination | N-chlorosuccinimide or Cl2 | Room temperature, controlled time | Chlorination at 8-position |

| Purification | Silica gel chromatography, HPLC | Gradient elution | Isolation of pure compound |

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The benzodioxepine ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamide derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of sulfonamide or sulfonate esters.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

科学研究应用

Medicinal Chemistry

8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is primarily studied for its potential as a pharmacological agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. Research has shown that modifications to the benzodioxepine structure can enhance the efficacy against resistant bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Agrochemicals

The compound's ability to inhibit specific enzymes makes it useful in developing herbicides and pesticides. Its application in agrochemicals focuses on creating selective herbicides that minimize crop damage while effectively controlling weed growth.

Case Study : Research conducted by agricultural scientists indicated that formulations containing 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine derivatives showed improved selectivity and reduced phytotoxicity compared to conventional herbicides .

Material Science

In material science, this compound is explored for its potential use in synthesizing polymers with unique properties. Its reactive sulfonyl chloride group allows for easy incorporation into polymer backbones.

Case Study : A recent investigation highlighted the synthesis of sulfonamide-based polymers using this compound, which demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers .

Data Tables

作用机制

The mechanism of action of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, such as proteins or nucleic acids, thereby affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

相似化合物的比较

Substituent Variations on the Benzodioxepine Core

The benzodioxepine scaffold allows for diverse substitutions, particularly at position 7. Below is a comparison of sulfonyl chloride derivatives with varying substituents:

*Molecular formula for nitro derivative inferred from structural similarity.

Key Insights :

- Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride group compared to the chloro and bromo analogs. This enhances reactivity in nucleophilic substitution reactions .

- Steric Effects : Bromine’s larger atomic radius may hinder reactions at the sulfonyl chloride site compared to chlorine .

Functional Group Variations: Sulfonamide Derivatives

Sulfonyl chlorides are precursors to sulfonamides, which exhibit diverse biological activities. Below is a comparison with sulfonamide-containing analogs:

Key Insights :

- Reactivity vs. Stability : Sulfonyl chlorides (e.g., target compound) are highly reactive, whereas sulfonamides (e.g., IDRA 21, hydrochlorothiazide) are stable and bioactive.

- Biological Activity : IDRA 21 enhances cognition by attenuating AMPA receptor desensitization, while hydrochlorothiazide promotes diuresis via renal sodium excretion .

生物活性

8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS No. 1152581-36-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a benzodioxepine core with a sulfonyl chloride functional group. The molecular formula is , and it has a molecular weight of 283.13 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClO₄S |

| Molecular Weight | 283.13 g/mol |

| CAS Number | 1152581-36-6 |

| Purity | ≥95% |

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to covalent modifications that alter protein function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some evidence pointing towards its ability to inhibit tumor cell proliferation.

Case Studies and Research Findings

- Antimicrobial Activity Study : In vitro tests demonstrated that this compound showed significant inhibition of bacterial growth in common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics .

- Anticancer Research : A study focusing on the compound's effect on cancer cell lines revealed that it could induce apoptosis in HeLa cells (cervical cancer) at concentrations above 10 µM. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers .

- Enzyme Inhibition : Further research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles in cellular models .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, and what critical reaction conditions must be controlled?

- Methodology : The synthesis typically involves two key steps:

Formation of the benzodioxepine core : Cyclization of precursors (e.g., diols or halides) under basic conditions, analogous to benzothiazepine ring formation .

Sulfonation : Introduction of the sulfonyl chloride group via chlorosulfonation of the aromatic ring using reagents like chlorosulfonic acid (ClSO₃H), followed by purification via recrystallization .

- Critical Conditions :

- Temperature control (<0°C during sulfonation to avoid side reactions).

- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group .

Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?

- Handling : Use PPE (gloves, goggles) in a fume hood due to its reactive sulfonyl chloride group, which can release HCl upon hydrolysis .

- Storage : Store in airtight, dark glass containers under inert gas (e.g., argon) at –20°C to minimize moisture absorption and thermal degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm the benzodioxepine structure and sulfonyl chloride substitution pattern.

- IR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonyl chloride group stability during derivatization?

- Strategies :

- Low-Temperature Reactions : Conduct nucleophilic substitutions (e.g., with amines) at 0–5°C in aprotic solvents (e.g., THF) to reduce hydrolysis .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate reactions, minimizing exposure to moisture .

- Validation : Monitor reaction progress via TLC or HPLC, tracking sulfonyl chloride consumption and byproduct formation .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected NMR shifts) in derivatives?

- Approaches :

- 2D NMR : Employ HSQC/HMBC to assign ambiguous proton-carbon correlations, distinguishing regioisomers or impurities .

- X-ray Crystallography : Confirm molecular structure if crystalline derivatives are obtainable .

- Common Pitfalls : Impurities from incomplete sulfonation or residual solvents (validate via elemental analysis) .

Q. How does the electronic nature of the benzodioxepine ring influence the reactivity of the sulfonyl chloride group?

- Analysis :

- Electron-Withdrawing Effects : The chloro substituent at position 8 enhances electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution.

- Steric Considerations : Substituents on the benzodioxepine ring may hinder access to the sulfonyl group, requiring bulky base catalysts (e.g., DBU) .

- Experimental Design : Compare reaction rates with non-chlorinated analogs to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。